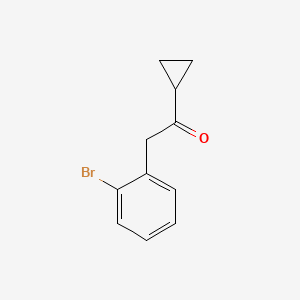

2-Bromophenylacetylcyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromophenylacetylcyclopropane is a cyclopropane derivative that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for investigating various biological processes. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

In a study by Boztaş et al. (2019), bromophenol derivatives with cyclopropyl moiety, including compounds related to 2-Bromophenylacetylcyclopropane, were synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and others (Boztaş et al., 2019).

Novel Synthesis Methods

Smith et al. (2017) described a method for the synthesis of chromones from 1,1-diacylcyclopropanes, showcasing the utility of such reactions in constructing potent antibacterial structures, including those related to bromophycoic acid E (Smith et al., 2017).

Inhibition of Carbonic Anhydrase Isoenzymes

A study by Boztaş et al. (2015) found that cyclopropylcarboxylic acids and esters incorporating bromophenol moieties were effective inhibitors of various carbonic anhydrase isoenzymes, demonstrating significant therapeutic potential (Boztaş et al., 2015).

Conversion into Oxepines and Pyranosides

Hewitt and Harvey (2010) explored the conversion of cyclopropane-fused carbohydrates into oxepines and 2-C-branched pyranosides, a method for accessing diverse carbohydrate mimetics (Hewitt & Harvey, 2010).

Synthesis of Cyclopropanes

Balcerzak and Jończyk (1991) synthesized substituted 1-bromo-1-chlorocyclopropanes from dibromomethane, phenyltrichloromethane trichloride, and alkenes, a method relevant to the synthesis of compounds like this compound (Balcerzak & Jończyk, 1991).

Asymmetric Synthesis via Electroreduction

Hazard et al. (1982) investigated the electrochemical behaviors of bromocyclopropanes, leading to the asymmetric synthesis of optically active products. This research has implications for the synthesis of chiral compounds, including those related to this compound (Hazard et al., 1982).

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVKUXNQXYWCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)

![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)

![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)

![N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2731446.png)

![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731448.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)